3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea
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Overview
Description
3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of a triazole derivative with an isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 4H-1,2,4-triazole and prop-2-en-1-yl isothiocyanate.
Reaction Conditions: Reflux in ethanol or acetonitrile.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents in the presence of a base.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring and thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4H-1,2,4-triazol-4-yl)thiourea: Lacks the prop-2-en-1-yl group.
3-(prop-2-en-1-yl)-1-(1H-1,2,3-triazol-1-yl)thiourea: Contains a different triazole isomer.
3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)urea: Contains an oxygen atom instead of sulfur.
Uniqueness
3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea is unique due to the presence of both the triazole ring and the thiourea group, which confer specific chemical and biological properties. The prop-2-en-1-yl group adds further functionality, potentially enhancing the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-prop-2-enyl-3-(1,2,4-triazol-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5S/c1-2-3-7-6(12)10-11-4-8-9-5-11/h2,4-5H,1,3H2,(H2,7,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIHPXCZHMTHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN1C=NN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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